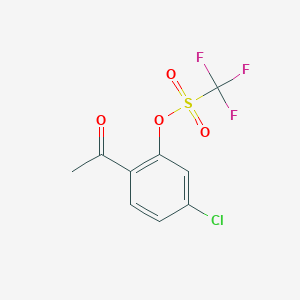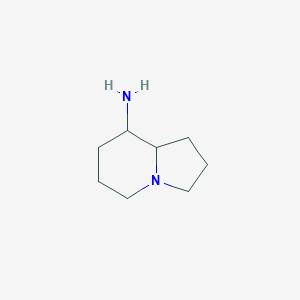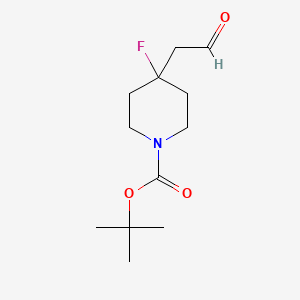
tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20FNO3 and a molecular weight of 245.29 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethylbromoacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like acetonitrile at low temperatures . The industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties. The presence of the fluorine atom in this compound makes it distinct, potentially enhancing its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H20FNO3 |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
PERPEOCMGXDWJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
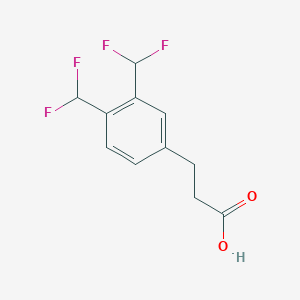
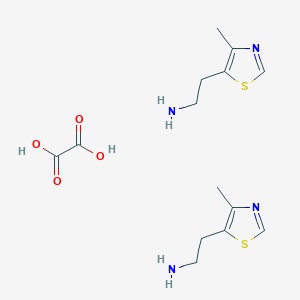


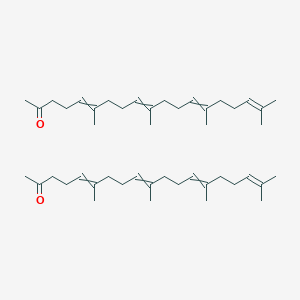
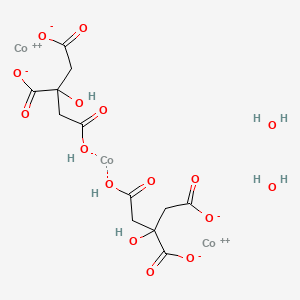
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
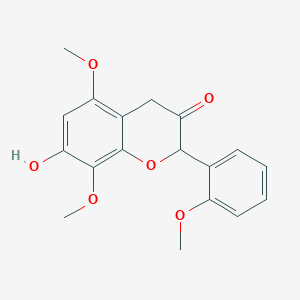
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)

